molecular formula C16H24 B14532609 1-(Butan-2-yl)-4-(1-methylcyclopentyl)benzene CAS No. 62379-78-6

1-(Butan-2-yl)-4-(1-methylcyclopentyl)benzene

Cat. No.: B14532609
CAS No.: 62379-78-6
M. Wt: 216.36 g/mol
InChI Key: BYCBYENACHBEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butan-2-yl)-4-(1-methylcyclopentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a butan-2-yl group and a 1-methylcyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-(1-methylcyclopentyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction optimization techniques can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-(1-methylcyclopentyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to yield alkanes or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4), or sulfonating agents (SO3/H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.

Scientific Research Applications

1-(Butan-2-yl)-4-(1-methylcyclopentyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-(1-methylcyclopentyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(Butan-2-yl)-4-(1-methylcyclopentyl)benzene can be compared with other similar aromatic hydrocarbons, such as:

    1-(Butan-2-yl)benzene: Lacks the cyclopentyl group, resulting in different chemical and physical properties.

    4-(1-Methylcyclopentyl)benzene: Lacks the butan-2-yl group, leading to variations in reactivity and applications.

    1-(Butan-2-yl)-4-(1-methylcyclohexyl)benzene: Contains a cyclohexyl group instead of a cyclopentyl group, affecting its steric and electronic properties.

Properties

CAS No.

62379-78-6

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1-butan-2-yl-4-(1-methylcyclopentyl)benzene

InChI

InChI=1S/C16H24/c1-4-13(2)14-7-9-15(10-8-14)16(3)11-5-6-12-16/h7-10,13H,4-6,11-12H2,1-3H3

InChI Key

BYCBYENACHBEHR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2(CCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.